Product packaging for 4-Nitrobiphenyl-2',3',4',5',6'-d5(Cat. No.:CAS No. 64421-02-9)

4-Nitrobiphenyl-2',3',4',5',6'-d5

Cat. No.: B015977
CAS No.: 64421-02-9
M. Wt: 204.24 g/mol
InChI Key: BAJQRLZAPXASRD-RALIUCGRSA-N
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Description

4-Nitrobiphenyl-2',3',4',5',6'-d5 (CAS 64421-02-9) is a deuterated stable isotope-labeled compound with a molecular formula of C12H4D5NO2 and a molecular weight of 204.24 g/mol. This isotopically labeled analog of 4-nitrobiphenyl, where five hydrogen atoms on the second phenyl ring are replaced by deuterium, is primarily used as a critical internal standard in mass spectrometry-based analytical techniques. Its use allows for precise quantification and reliable tracking of the non-labeled 4-nitrobiphenyl in complex matrices, significantly improving analytical accuracy and compensating for potential sample loss or instrument variability during preparation and analysis. The parent compound, 4-nitrobiphenyl, is a model nitro-polycyclic aromatic hydrocarbon frequently studied for its environmental toxicity, carcinogenicity, and mutagenicity. Therefore, this deuterated version is an indispensable tool for researchers in environmental monitoring, toxicology, and metabolic studies, enabling highly sensitive and specific analysis of this pollutant and its metabolites. The compound is supplied as a yellow solid and must be stored in a refrigerator at 2-8°C. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2 B015977 4-Nitrobiphenyl-2',3',4',5',6'-d5 CAS No. 64421-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJQRLZAPXASRD-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)[N+](=O)[O-])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617868
Record name 4-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64421-02-9
Record name 4-Nitro(2',3',4',5',6'-~2~H_5_)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Isotopic Enrichment of 4 Nitrobiphenyl 2 ,3 ,4 ,5 ,6 D5

Synthetic Pathways and Methodologies

The creation of 4-Nitrobiphenyl-2',3',4',5',6'-d5 is not a trivial process. It requires a carefully designed synthetic route that ensures the deuterium (B1214612) atoms are incorporated into the correct positions with high efficiency and isotopic purity. This involves a combination of deuteration strategies and modern cross-coupling reactions.

Strategies for Deuterium Incorporation into Aromatic Systems

The introduction of deuterium into aromatic systems is a fundamental step in the synthesis of many labeled compounds. wikipedia.org Several robust methods have been developed, each with its own advantages and specific applications.

Acid-catalyzed hydrogen-deuterium (H/D) exchange is a common and straightforward method. nih.gov This typically involves treating an aromatic compound with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), often in the presence of deuterated water (D₂O). nih.govyoutube.com The reaction proceeds via an electrophilic aromatic substitution mechanism, where a deuteron (B1233211) (D⁺) replaces a proton (H⁺) on the ring. youtube.com

Metal-catalyzed H/D exchange offers another powerful avenue, often providing higher selectivity and efficiency under milder conditions. nih.gov Transition metals like palladium, platinum, iridium, and rhodium can catalyze the exchange between an aromatic C-H bond and a deuterium source. nih.govresearchgate.netacs.org These methods can be particularly effective for achieving deuteration at specific positions, such as those ortho to a directing group. acs.org Furthermore, hydrothermal conditions, which involve heating the substrate with D₂O at high temperatures, have proven successful in achieving high levels of deuteration for simple arenes like benzene (B151609). uwaterloo.ca

Deuteration Strategy Typical Reagents Mechanism Key Advantages Reference
Acid-Catalyzed H/D ExchangeD₂SO₄/D₂O, CF₃COODElectrophilic Aromatic SubstitutionReadily available reagents; straightforward procedure. nih.govnih.govyoutube.com
Metal-Catalyzed H/D ExchangePd/C, Pt/C, Iridium complexes, Rhodium complexes, D₂OC-H Activation/Oxidative Addition-Reductive EliminationHigh selectivity; milder conditions; effective for sterically hindered positions. nih.govresearchgate.netacs.org
Hydrothermal H/D ExchangeD₂O, High TemperatureH/D ExchangeHigh deuteration levels; suitable for simple arenes. uwaterloo.ca

Precursor Selection and Deuteration Techniques

For a complex molecule like this compound, direct deuteration of 4-nitrobiphenyl (B1678912) is generally not a viable approach due to a lack of selectivity. A more strategic method involves the synthesis and coupling of two distinct precursors: a deuterated phenyl ring and a non-deuterated nitrophenyl ring.

The most logical precursor for the deuterated portion is benzene-d6 (B120219). This can be prepared with high isotopic purity through methods like the aforementioned hydrothermal H/D exchange. uwaterloo.ca Once benzene-d6 is obtained, it must be functionalized to enable a cross-coupling reaction. A common route is the conversion of benzene-d6 to bromobenzene-d5, followed by the formation of phenyl-d5-boronic acid.

The other half of the molecule is a 4-nitrophenyl unit. A suitable precursor for this part is a 4-halonitrobenzene, such as 4-bromonitrobenzene or 4-chloronitrobenzene. The final assembly of the target molecule is then achieved via a palladium-catalyzed Suzuki coupling reaction between phenyl-d5-boronic acid and the 4-halonitrobenzene. wikipedia.orggoogle.com This approach ensures that the five deuterium atoms are located exclusively on the non-nitrated phenyl ring.

Optimization of Deuteration Efficiency and Selectivity

Achieving high deuteration efficiency and selectivity is critical for the synthesis of high-quality isotopically labeled standards. When preparing the benzene-d6 precursor, reaction conditions must be carefully controlled. For acid- and metal-catalyzed exchanges, factors such as the choice of catalyst, solvent, temperature, and reaction time are paramount. nih.govnih.gov For instance, using a mixed palladium and platinum catalyst system has been shown to improve deuteration at sterically hindered positions on an aromatic ring. nih.gov

The choice of the deuterium source is also crucial. Using D₂O or a deuterated acid as both the deuterium source and the solvent creates a large excess of deuterium, which drives the H/D exchange equilibrium toward the fully deuterated product. nih.govacs.org In the context of the multi-step synthesis of this compound, the primary optimization occurs during the preparation of the benzene-d6 precursor, as the subsequent coupling step does not affect the isotopic composition.

Multi-step Synthesis Approaches for Complex Labeled Compounds

The synthesis of complex isotopically labeled molecules often necessitates a multi-step approach to ensure precise control over the location of the isotopic labels. libretexts.org The synthesis of this compound is a prime example of this strategy.

A plausible synthetic pathway is outlined below:

Step Transformation Typical Reagents Purpose Reference
1Deuteration of BenzeneBenzene, D₂O, CatalystPreparation of Benzene-d6 precursor. uwaterloo.ca
2BrominationBenzene-d6, Br₂, FeBr₃Functionalization for boronic acid synthesis.N/A
3Boronic Acid FormationBromobenzene-d5, n-BuLi, B(OMe)₃, then H₃O⁺Creation of the Suzuki coupling partner.N/A
4Suzuki CouplingPhenyl-d5-boronic acid, 4-Halonitrobenzene, Pd catalyst, BaseAssembly of the final 4-Nitrobiphenyl-d5 structure. google.com

This retrosynthetic approach, where the molecule is deconstructed into simpler, manageable precursors, is fundamental to designing syntheses for complex labeled compounds. It allows for the strategic introduction of isotopes from readily available labeled starting materials.

Comparison of Synthetic Yields and Isotopic Purity

The isotopic purity of the final product is almost entirely dependent on the purity of the deuterated precursor, in this case, benzene-d6. Modern deuteration techniques can produce precursors with very high levels of deuterium incorporation.

Method Reported Isotopic Purity (%D) Typical Synthetic Yield Notes Reference
Acid-Catalyzed H/D Exchange>95%VariableCan be limited by sterics and electronic effects. nih.govnih.gov
Metal-Catalyzed H/D Exchange>95%Good to ExcellentSelectivity can be tuned by catalyst and ligand choice. nih.gov
Hydrothermal H/D Exchange~96%GoodEffective for robust starting materials like benzene. uwaterloo.ca
Commercial Labeled Compounds>98%N/AOften used as starting points for complex syntheses. rsc.orgsigmaaldrich.com

It is crucial to use synthetic methods that minimize the potential for H/D back-exchange in subsequent steps, although this is less of a concern for the robust C-D bonds on an aromatic ring under typical Suzuki coupling conditions.

Isotopic Purity and Characterization

The final and most critical phase in the production of an isotopic standard is the rigorous verification of its chemical and isotopic purity. A combination of powerful analytical techniques is employed for this purpose. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides complementary and indispensable information. rsc.org

¹H NMR is used to confirm the absence of hydrogen atoms at the labeled positions. For this compound, the signals corresponding to the 2', 3', 4', 5', and 6' positions should be absent or significantly diminished.

²H NMR directly detects the deuterium atoms, confirming their presence and providing information about their chemical environment.

The combination of MS and NMR provides a comprehensive characterization, confirming not only the level of isotopic enrichment but also the precise location of the labels and the structural integrity of the final product. rsc.org

Analytical Technique Information Provided Reference
High-Resolution Mass Spectrometry (HR-MS)Determines isotopic distribution (d₀, d₁, d₂, etc.), calculates overall isotopic purity. rsc.orgnih.govresearchgate.net
¹H Nuclear Magnetic Resonance (¹H NMR)Confirms absence of protons at labeled positions, verifies overall structure. nih.govrsc.org
²H Nuclear Magnetic Resonance (²H NMR)Directly detects deuterium atoms, confirms location of labels. nih.gov

Mass Spectrometry (MS) for Deuterium Content Verification

Mass spectrometry is a primary tool for confirming the successful incorporation of deuterium atoms by measuring the mass-to-charge ratio of the ionized molecule. The addition of five deuterium atoms in place of five hydrogen atoms results in a predictable mass increase.

High-resolution mass spectrometry (LC-ESI-HR-MS) is particularly valuable for determining the isotopic enrichment of labeled compounds. rsc.org By analyzing the full scan mass spectrum, the relative intensities of the isotopic ions can be integrated to calculate the percentage of isotopic enrichment. rsc.org For this compound, the molecular ion peak would be expected at a nominal m/z of 204, compared to 199 for the unlabeled 4-Nitrobiphenyl. The precise mass measurement from HR-MS allows for unambiguous confirmation of the elemental composition.

Table 1: Representative Mass Spectrometry Data

Parameter Expected Value (4-Nitrobiphenyl) Expected Value (4-Nitrobiphenyl-d5) Purpose
Molecular Formula C₁₂H₉NO₂ C₁₂H₄D₅NO₂ Elemental Composition
Nominal Mass 199 204 Verification of Deuterium Incorporation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

NMR spectroscopy is indispensable for confirming the precise location of the deuterium atoms within the molecule.

¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons on the deuterated phenyl ring (positions 2', 3', 4', 5', and 6') would be absent or significantly diminished. This provides clear evidence of successful deuteration at the specified positions. The remaining signals would correspond to the protons on the nitrophenyl ring.

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation. The carbon atoms bonded to deuterium (C-D) exhibit characteristic changes. The signals for these carbons appear as multiplets due to one-bond carbon-deuterium coupling (¹J_CD) and are typically of lower intensity compared to carbons bonded to hydrogen.

²H NMR: Deuterium NMR offers direct observation of the incorporated deuterium atoms. The spectrum would show signals corresponding to the different chemical environments of the deuterium atoms on the phenyl ring, confirming their presence. nih.gov

Table 2: Representative ¹H NMR Data Comparison

Compound Chemical Shift (δ) Range Observed Protons
4-Nitrobiphenyl ~7.4-8.3 ppm Protons on both phenyl rings

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, offering another method to confirm deuteration. The key diagnostic feature is the stretching vibration of the carbon-deuterium (C-D) bond.

C-D stretching vibrations absorb at a significantly lower frequency (typically in the 2100-2300 cm⁻¹ range) compared to the corresponding carbon-hydrogen (C-H) stretching vibrations (which appear around 2850-3100 cm⁻¹). The presence of strong absorption bands in the C-D stretching region and the corresponding decrease or absence of bands in the aromatic C-H region of the spectrum of this compound would serve as strong evidence for the successful isotopic labeling. rsc.org

Table 3: Characteristic Infrared (IR) Frequencies

Vibrational Mode Typical Frequency (C-H) Expected Frequency (C-D)
Aromatic C-H Stretch 3100-3000 cm⁻¹ Not Present
Aromatic C-D Stretch Not Present ~2300-2200 cm⁻¹
N-O Asymmetric Stretch ~1530-1500 cm⁻¹ ~1530-1500 cm⁻¹

Chromatographic Purity Assessment (GC-MS, LC-MS)

Chromatographic techniques coupled with mass spectrometry are essential for assessing the chemical purity of the synthesized compound. These methods separate the target compound from any unreacted starting materials, byproducts, or partially deuterated species.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds like nitrobiphenyls. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each eluting peak, allowing for their identification. orgsyn.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used to separate compounds in a liquid mobile phase. It is particularly useful for confirming the purity of the sample and is a standard method for analyzing stable-isotope-labeled internal standards. acs.orgrsc.org The retention time from the LC provides one level of identification, while the mass spectrum provides definitive confirmation of the deuterated product and helps quantify any non-deuterated impurities.

Applications in Analytical Chemistry and Quantitative Analysis

Internal Standard Applications in Mass Spectrometry

The use of stable isotope-labeled internal standards, such as 4-Nitrobiphenyl-d5, is a gold-standard technique in quantitative mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), relies on the near-identical chemical and physical properties of the deuterated standard and the native analyte. Because they behave similarly during sample preparation, chromatography, and ionization, the ratio of the analyte to the internal standard remains constant, allowing for precise quantification even if sample loss occurs.

Quantitative Analysis of 4-Nitrobiphenyl (B1678912) and Related Metabolites

4-Nitrobiphenyl-2',3',4',5',6'-d5 is employed as an internal standard for the accurate measurement of 4-nitrobiphenyl in various matrices. While specific studies detailing the analysis of 4-nitrobiphenyl metabolites using its d5-labeled counterpart are not prevalent in the provided search results, the principle of using a deuterated standard for metabolite quantification is a well-established practice in metabolomics. nih.gov This methodology is crucial for understanding the biotransformation and environmental fate of 4-nitrobiphenyl. The use of an isotopic analogue as an internal standard is a common practice in quantitative gas chromatography-mass spectrometry (GC-MS) for targeted compound analysis. nih.gov

Method Development for Complex Sample Matrices

Developing robust analytical methods for complex sample types, such as biological fluids (blood, urine) or environmental samples (soil, water), presents significant challenges due to the presence of interfering substances. nih.gov this compound is instrumental in creating reliable quantification methods for these matrices. nih.gov By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, analysts can compensate for variations in sample extraction, cleanup, and instrument response. This ensures that the calculated concentration of the target analyte, 4-nitrobiphenyl, is accurate despite the complexity of the sample matrix. nih.govarborassays.com The use of stable isotope-labeled internal standards is a key strategy to correct for matrix effects that can alter the ionization efficiency of the target analyte, leading to either suppression or enhancement of the signal. nih.gov

Calibration Curve Generation and Validation using Deuterated Standards

Accurate quantification in analytical chemistry relies on the generation of a calibration curve. In mass spectrometry, this is typically created by analyzing a series of standard solutions containing known concentrations of the analyte and a fixed concentration of the internal standard. researchgate.net The use of a deuterated standard like 4-Nitrobiphenyl-d5 is crucial for constructing a reliable calibration curve for 4-nitrobiphenyl. researchgate.netnih.gov The ratio of the analyte's response to the internal standard's response is plotted against the analyte's concentration. This ratiometric approach corrects for variability in the analytical process, resulting in a linear and accurate calibration curve over a defined concentration range. Method validation, a critical component of quality assurance, involves demonstrating that the analytical method is accurate, precise, and reproducible, a process greatly facilitated by the use of deuterated internal standards. nih.gov

Interferences and Matrix Effects in Spectrometric Analysis

Matrix effects are a significant source of error in quantitative mass spectrometry, caused by co-eluting compounds from the sample matrix that can suppress or enhance the ionization of the target analyte. nih.govchromatographyonline.com This can lead to inaccurate quantification. The use of a co-eluting, stable isotope-labeled internal standard like this compound is the most effective way to mitigate these matrix effects. arborassays.comnih.gov Since the deuterated standard has nearly identical physicochemical properties and retention time to the native analyte, it is affected by matrix interferences in the same way. mdpi.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively canceled out, leading to more accurate and precise results. nih.gov

Chromatographic Separation and Detection Methodologies

Chromatography is an essential step prior to mass spectrometric detection, serving to separate the analyte of interest from other components in the sample. This separation minimizes interferences and improves the accuracy of quantification.

Gas Chromatography (GC) Applications with Mass Spectrometric Detection (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 4-nitrobiphenyl. nih.govnist.gov In GC-MS methods, this compound is used as an internal standard to ensure accurate quantification. nih.gov The sample extract, spiked with the deuterated standard, is injected into the gas chromatograph. The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column before entering the mass spectrometer. The mass spectrometer then detects and quantifies both the native 4-nitrobiphenyl and the deuterated internal standard. The use of the internal standard corrects for any variability during the injection, separation, and detection steps, making it a cornerstone of reliable quantitative GC-MS analysis. nih.govdovepress.com

Interactive Data Table: Applications of 4-Nitrobiphenyl-d5

Application Area Technique Purpose Key Benefit
Quantitative AnalysisMass Spectrometry (MS)Internal StandardCorrects for sample loss and instrument variability.
Method DevelopmentLC-MS, GC-MSAccuracy in Complex SamplesOvercomes matrix effects from biological or environmental samples. nih.govnih.gov
CalibrationMass SpectrometryGenerate Reliable Calibration CurvesEnsures linearity and accuracy of quantification. researchgate.netnih.gov
Interference MitigationMass SpectrometryCorrect for Matrix EffectsCompensates for signal suppression or enhancement. arborassays.comnih.gov
Separation & DetectionGas Chromatography-Mass Spectrometry (GC-MS)Accurate QuantificationProvides reliable results for volatile compound analysis. nih.govnih.gov

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In the analysis of 4-nitrobiphenyl, this compound is added to the sample at a known concentration before sample preparation. As the deuterated standard is chemically identical to the analyte, it co-elutes during the chromatographic separation and experiences similar ionization effects in the mass spectrometer.

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. This highly selective detection method minimizes interferences from the sample matrix. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the sample, effectively correcting for any analyte loss during the analytical process.

Table 1: Illustrative MRM Transitions for 4-Nitrobiphenyl and its Deuterated Analog

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Nitrobiphenyl199.1169.115
4-Nitrobiphenyl199.1152.125
This compound204.1174.115
This compound204.1157.125

Note: The values presented in this table are illustrative and may vary depending on the specific LC-MS/MS instrument and experimental conditions.

Optimization of Chromatographic Parameters for Deuterated Analogs

The successful separation of 4-nitrobiphenyl and its deuterated analog from other matrix components is crucial for accurate quantification. The chromatographic parameters are optimized to achieve a symmetrical peak shape, good resolution, and a reasonable retention time. Since the chemical and physical properties of this compound are nearly identical to the non-deuterated form, the same chromatographic conditions are suitable for both compounds.

Key parameters that are typically optimized include:

Chromatographic Column: Reversed-phase columns, such as C18 or biphenyl (B1667301) columns, are commonly used for the separation of nonpolar compounds like 4-nitrobiphenyl.

Mobile Phase: A mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient elution of the analyte.

Flow Rate: The flow rate of the mobile phase affects the retention time and peak shape.

Column Temperature: Maintaining a constant column temperature is important for reproducible retention times.

Table 2: Example of Optimized Chromatographic Conditions

ParameterCondition
Column Biphenyl, 100 mm x 2.1 mm, 2.6 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B in 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Note: This is a representative example, and the optimal conditions may differ based on the specific application and instrumentation.

Detection Limits and Sensitivity Enhancements using Isotopic Labeling

The use of this compound as an internal standard significantly enhances the sensitivity and lowers the detection limits of the analytical method. By correcting for matrix effects, which can suppress or enhance the analyte signal, the signal-to-noise ratio is improved, allowing for the reliable detection of 4-nitrobiphenyl at very low concentrations.

The limit of detection (LOD) and limit of quantification (LOQ) are key performance characteristics of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. The use of an isotopically labeled internal standard can help achieve LODs and LOQs in the low nanogram per liter (ng/L) or even picogram per liter (pg/L) range, depending on the sample matrix and the LC-MS/MS system used. For instance, in the analysis of environmental water samples, methods utilizing deuterated internal standards have demonstrated the capability to reach detection limits in the low ng/L range.

Quality Control and Assurance in Analytical Procedures

To ensure the reliability and validity of the analytical results, stringent quality control (QC) and quality assurance (QA) procedures are implemented. The use of this compound is an integral part of these procedures.

QC samples are prepared by spiking a known concentration of both 4-nitrobiphenyl and its deuterated internal standard into a matrix that is similar to the samples being analyzed. These QC samples are then analyzed alongside the unknown samples. The accuracy of the method is assessed by comparing the measured concentration of the QC samples to the known spiked concentration. The precision of the method is evaluated by analyzing multiple QC samples and calculating the relative standard deviation (RSD) of the measurements.

Key quality control checks include:

Calibration Curve: A calibration curve is generated by analyzing a series of standards with known concentrations of 4-nitrobiphenyl and a constant concentration of the internal standard. The linearity of the curve is assessed to ensure a reliable relationship between the analyte concentration and the instrument response.

Blanks: Method blanks (matrix without analyte or internal standard) and reagent blanks are analyzed to check for any contamination during the analytical process.

Recovery: The recovery of the internal standard is monitored in all samples to ensure that the sample preparation process is consistent and efficient. Significant variations in the internal standard response may indicate a problem with the analysis of a particular sample.

By incorporating this compound into the analytical workflow and adhering to strict QA/QC protocols, laboratories can produce high-quality, defensible data for the determination of 4-nitrobiphenyl in a wide range of samples.

Mechanistic and Metabolic Research Utilizing Isotopic Labeling

Metabolic Pathway Elucidation in Biological Systems

The primary application of 4-Nitrobiphenyl-2',3',4',5',6'-d5 lies in its use as a stable isotope tracer to elucidate the metabolic pathways of 4-nitrobiphenyl (B1678912) in various biological systems. By introducing this labeled compound, researchers can track its transformation and identify the resulting metabolites with high specificity and sensitivity.

In Vitro and In Vivo Metabolism Studies using Stable Isotope Tracers

In both in vitro and in vivo settings, this compound is used to trace the biotransformation of the parent compound. In vitro studies often employ liver microsomes, cytosol fractions, or cultured hepatocytes to investigate the initial steps of metabolism. osti.govnih.gov For instance, incubating liver fractions with 4-Nitrobiphenyl-d5 would allow for the identification of deuterated metabolites formed through enzymatic reactions.

In vivo studies, typically conducted in animal models such as rats, involve the administration of the deuterated compound, followed by the collection and analysis of biological samples like urine, feces, and blood. nih.govnih.gov The presence of the deuterium (B1214612) label allows for the clear distinction between the metabolites of the administered compound and other endogenous molecules. A common experimental design would involve administering a mixture of deuterated and non-deuterated 4-nitrobiphenyl to assess any isotopic effects on metabolic pathways.

Table 1: Representative In Vitro Metabolism Study Design

Parameter Description
System Rat liver microsomes and cytosol
Substrate Equimolar mixture of 4-Nitrobiphenyl and this compound
Incubation Time 0, 15, 30, 60 minutes
Analysis LC-MS/MS
Objective To identify deuterated metabolites and compare their formation rates to non-deuterated metabolites.

Identification of Deuterated Metabolites via High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the analytical technique of choice for identifying the deuterated metabolites of this compound. nih.govnih.gov The mass spectrometer can distinguish between the non-deuterated compound and its d5-labeled counterpart due to the mass difference of approximately 5 Daltons.

When a sample containing metabolites is analyzed, the mass spectrometer will detect pairs of signals for each metabolite, one corresponding to the non-deuterated version and another at a +5 mass-to-charge ratio (m/z) for the deuterated version. This "doublet" signature provides a clear indication of a metabolite originating from the administered 4-nitrobiphenyl. The fragmentation pattern of the deuterated metabolites in tandem mass spectrometry (MS/MS) can further confirm their structure by showing the retention of the deuterium label on specific fragments of the molecule.

Table 2: Expected Mass Shifts for Potential Metabolites of 4-Nitrobiphenyl-d5

Metabolite Chemical Formula (Non-deuterated) Expected m/z [M+H]⁺ (Non-deuterated) Chemical Formula (Deuterated) Expected m/z [M+H]⁺ (Deuterated)
4-Nitrobiphenyl C₁₂H₉NO₂ 200.06 C₁₂H₄D₅NO₂ 205.09
4-Aminobiphenyl (B23562) C₁₂H₁₁N 170.09 C₁₂H₆D₅N 175.12
4-Acetylaminobiphenyl C₁₄H₁₃NO 212.10 C₁₄H₈D₅NO 217.13
Hydroxylated 4-Nitrobiphenyl C₁₂H₉NO₃ 216.06 C₁₂H₄D₅NO₃ 221.09

Tracking Nitro-Reduction and Conjugation Pathways

A primary metabolic pathway for nitroaromatic compounds like 4-nitrobiphenyl is the reduction of the nitro group. nih.gov This process involves a series of enzymatic steps, proceeding from the nitro compound to a nitroso intermediate, then to a hydroxylamino intermediate, and finally to the corresponding amine, 4-aminobiphenyl. unimi.itresearchgate.net

By using this compound, each of these intermediates and the final amine product will retain the deuterium label on the second phenyl ring. This allows for the unambiguous tracking of the entire nitro-reduction pathway. Subsequent conjugation reactions, such as acetylation of the amino group to form 4-acetylaminobiphenyl, will also result in deuterated products. nih.gov The ability to trace these specific pathways is crucial for understanding the bioactivation of 4-nitrobiphenyl, as the hydroxylamino intermediate is considered a key toxic and carcinogenic species.

Role of Deuterium in Understanding Biotransformation Rates

The presence of deuterium atoms can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). While the deuterium atoms in this compound are not at the primary site of metabolic attack (the nitro group or the adjacent phenyl ring), they can still exert a secondary kinetic isotope effect on certain metabolic transformations. For instance, if ring hydroxylation on the deuterated ring were a competing metabolic pathway, a slowing of this pathway due to the stronger C-D bonds could be observed. This would lead to a relative increase in the products of nitro-reduction. By quantifying the ratio of deuterated to non-deuterated metabolites over time, researchers can gain insights into the relative rates of different biotransformation pathways.

Kinetic Isotope Effects (KIE) in Reaction Mechanisms

The study of kinetic isotope effects provides valuable information about the transition states of enzymatic reactions and helps to elucidate reaction mechanisms.

Deuterium Kinetic Isotope Effect Studies on Biotransformations

A deuterium kinetic isotope effect (KIE) is the change in the rate of a reaction when a hydrogen atom is replaced with a deuterium atom. wikipedia.org A primary KIE is observed when the C-H bond being broken is in the rate-determining step of the reaction. A secondary KIE can occur even if the C-D bond is not broken in the rate-limiting step.

In the context of this compound, the deuterium atoms are on the phenyl ring that is not directly attached to the nitro group. Therefore, a significant primary KIE would not be expected for the nitro-reduction pathway. However, if hydroxylation of the deuterated ring were to occur, a primary KIE would be anticipated for that specific metabolic step.

More subtle secondary KIEs could potentially be observed for the nitro-reduction pathway. The vibrational modes of the entire molecule are slightly altered by the presence of the heavier deuterium atoms, which could have a small but measurable effect on the reaction rates. The precise measurement of these KIEs can provide detailed insights into the transition state of the enzymatic reactions involved in the biotransformation of 4-nitrobiphenyl. For example, a small inverse KIE (kH/kD < 1) might suggest a change in hybridization at a particular carbon atom in the transition state.

Table 3: Theoretical Kinetic Isotope Effects for Potential Metabolic Reactions of 4-Nitrobiphenyl-d5

Reaction Position of Deuteration Expected KIE Type Predicted kH/kD Mechanistic Implication
Nitro-reduction Phenyl ring (not directly involved) Secondary ~1 C-H/C-D bond not broken in the rate-determining step.
Ring Hydroxylation (on deuterated ring) Phenyl ring Primary >1 C-H/C-D bond cleavage is part of the rate-determining step.

Research on this compound Remains Elusive in Scientific Literature

Despite a comprehensive search of available scientific literature, specific research detailing the mechanistic and metabolic pathways of the deuterated compound this compound is not publicly available. Therefore, a detailed analysis as requested, focusing on its use in probing rate-determining steps, isotopic perturbation of equilibria, and computational chemistry approaches, cannot be provided at this time.

While the parent compound, 4-nitrobiphenyl, has been a subject of toxicological and metabolic studies, research explicitly utilizing its pentadeuterated isotopologue, where one of the phenyl rings is fully labeled with deuterium, does not appear in accessible scientific databases. Such a compound would be a powerful tool for elucidating reaction mechanisms, particularly those involving enzymatic transformations.

Furthermore, the technique of isotopic perturbation of equilibrium is employed to distinguish between a true symmetric intermediate and a rapid equilibrium between two asymmetric species. By introducing a heavy isotope like deuterium, the vibrational frequencies of bonds are altered, which can lead to a measurable shift in the equilibrium position. If the metabolism of 4-nitrobiphenyl were to proceed through a symmetric intermediate, the introduction of deuterium on one of the rings would perturb this symmetry in a predictable way.

Computational chemistry offers a powerful complementary approach to experimental studies. Theoretical models can be used to predict the magnitude of KIEs for different proposed reaction mechanisms. By comparing the computationally predicted KIEs with experimentally determined values, researchers can gain detailed insights into the geometry of the transition state—the high-energy arrangement of atoms that occurs at the peak of the reaction energy profile. Such computational studies on this compound would be invaluable for interpreting experimental data and refining our understanding of its metabolic fate.

Although the principles behind these research methodologies are well-understood and have been applied to numerous other compounds, their specific application to this compound has not been documented in the reviewed literature. The absence of such studies precludes the generation of the detailed article as outlined in the initial request. Further research is required to explore the mechanistic and metabolic intricacies of this specific deuterated compound.

Environmental Fate and Isotopic Tracing of Biphenyls

Environmental Degradation Pathways of Biphenyls

Biphenyls, including their nitrated derivatives like 4-nitrobiphenyl (B1678912), can be degraded in the environment through several pathways. The primary mechanisms are microbial degradation and photodegradation.

Microbial degradation can occur under both aerobic and anaerobic conditions. epa.gov Many bacteria degrade biphenyls and their less-chlorinated congeners, polychlorinated biphenyls (PCBs), through a well-characterized aerobic pathway often referred to as the "upper biphenyl (B1667301) pathway". nih.govethz.ch This process is initiated by a multi-component enzyme system, biphenyl dioxygenase, which introduces molecular oxygen to the aromatic ring. ethz.chresearchgate.net This initial step is critical and leads to a series of enzymatic reactions that break down the biphenyl structure into simpler compounds that can enter central metabolic cycles. ethz.chresearchgate.net For instance, the degradation of 4-chlorobiphenyl (B17849) by several bacterial strains, including Rhodococcus and Aquamicrobium, has been shown to produce metabolites like 4-chlorobenzoic acid. nih.gov

Under anaerobic conditions, the degradation of highly chlorinated biphenyls often proceeds via reductive dechlorination, where chlorine atoms are removed from the biphenyl structure. nih.gov This process is important because it can transform highly chlorinated, more recalcitrant PCBs into less chlorinated congeners that are then more susceptible to aerobic degradation. epa.govnih.gov

For nitroaromatic compounds like 4-nitrobiphenyl, photodegradation can also be a significant environmental fate process. Exposure to ultraviolet (UV) radiation, particularly wavelengths above 290 nm, can lead to the transformation of the compound. nih.gov Studies on the related compound 4-nitrophenol (B140041) have shown that photocatalytic degradation can effectively break down the molecule, although the process may generate intermediate compounds. frontiersin.orgrsc.org The degradation of 4-nitrophenol by the fungus Phanerochaete chrysosporium proceeds through hydroxylation and methylation rather than a reduction of the nitro group. nih.gov

Below is a table summarizing the key steps in the aerobic biphenyl degradation pathway.

Interactive Table: Key Stages of the Aerobic Biphenyl Degradation Pathway
Step Intermediate Compound Key Enzyme Class
1 cis-2,3-Dihydro-2,3-dihydroxybiphenyl Biphenyl Dioxygenase
2 2,3-Dihydroxybiphenyl Dihydrodiol Dehydrogenase
3 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate Dioxygenase (Ring-cleavage)
4 Benzoate and 2-Hydroxypenta-2,4-dienoate Hydrolase

This table outlines the generalized upper pathway for biphenyl degradation as observed in various microorganisms. ethz.chresearchgate.net

Application of Deuterated Biphenyls in Environmental Monitoring

Deuterated compounds, such as 4-Nitrobiphenyl-2',3',4',5',6'-d5, are synthetic molecules where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612). These labeled compounds are essential in analytical chemistry for environmental monitoring. usbio.net Their primary application is as internal standards or surrogate standards in quantitative analyses using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). osha.gov

When analyzing environmental samples (e.g., soil, water, or air) for pollutants like 4-nitrobiphenyl, a known amount of this compound is added to the sample at the beginning of the analytical process. osha.gov Because the deuterated standard is chemically almost identical to the target analyte, it behaves similarly during sample extraction, cleanup, and analysis. However, due to its higher mass (from the deuterium atoms), it can be distinguished from the non-labeled analyte by the mass spectrometer.

By measuring the amount of the deuterated standard recovered at the end of the analysis, scientists can calculate and correct for any loss of the target analyte that may have occurred during the procedure. This greatly improves the accuracy and reliability of the quantification of the pollutant. This approach is a cornerstone of robust biomonitoring and environmental monitoring programs that assess human and environmental exposure to chemicals. dphen1.com

Isotopic Tracking of Biphenyls in Soil, Water, and Air

Isotopic analysis is a powerful tool for tracing the source, movement, and fate of pollutants like biphenyls in the environment. nih.gov This can be done in two ways: by analyzing the natural abundance of stable isotopes or by using intentionally labeled compounds.

Compound-Specific Isotope Analysis (CSIA) measures the natural ratios of stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) within a contaminant molecule. nih.govcopernicus.org Biotic and abiotic degradation processes often favor molecules with lighter isotopes, leading to a change (or fractionation) in the isotopic ratio of the remaining contaminant pool. By measuring this isotopic "fingerprint," researchers can determine the extent of degradation a pollutant has undergone in the field and sometimes differentiate between sources of contamination. nih.gov Studies have used stable nitrogen isotopes (δ¹⁵N) to track the biomagnification of PCBs through stream food webs, demonstrating how these contaminants accumulate at higher trophic levels. researchgate.net

Alternatively, researchers can intentionally introduce compounds labeled with a heavy isotope, such as ¹³C-labeled biphenyls, into a controlled environmental system (a microcosm). nih.gov By tracking the labeled isotope, scientists can follow the exact path of the compound as it is transported and transformed in soil, water, and air. copernicus.org For example, by monitoring the emergence of ¹³CO₂ in a soil microcosm treated with ¹³C-labeled 4-chlorobiphenyl, researchers can quantify the rate of mineralization and identify the specific microorganisms responsible for the degradation by analyzing which organisms have incorporated the ¹³C into their DNA (a technique called DNA-Stable Isotope Probing or DNA-SIP). nih.gov

Biodegradation Studies with Labeled Compounds

Isotopically labeled compounds are fundamental to detailed biodegradation research. They allow scientists to unambiguously track the metabolic fate of a pollutant and quantify its transformation into various metabolic byproducts and, ultimately, biomass or carbon dioxide.

In a typical biodegradation study, a labeled compound (e.g., ¹³C-biphenyl or a deuterated biphenyl) is added to a microbial culture or an environmental matrix like soil or sediment. nih.gov Over time, samples are taken and analyzed to measure the decrease of the parent compound and the appearance of labeled metabolites.

For example, studies using labeled compounds have elucidated the specific bacteria involved in PCB degradation. nih.gov Research on the biodegradation of PCBs in sediments has shown that the addition of sediment microbial fuel cells (SMFCs) and surfactants can significantly enhance the removal of both total organic carbon and PCBs. rsc.org While this compound is primarily used as an analytical standard usbio.netpharmaffiliates.com, it or other labeled nitrobiphenyls could be used in such studies to trace metabolic pathways. For instance, following the labeled nitrogen atom could help determine if degradation proceeds via denitrification or another pathway.

The table below illustrates findings from a study on the degradation of different PCB congeners, demonstrating the variability in biodegradability.

Interactive Table: Bacterial Degradation of Selected PCB Congeners

Bacterial Strain PCB Congener Initial Concentration (mg/L) Degradation (%)
Micrococcus sp. PNS1 PCB1 (2-Chlorobiphenyl) 94.5 100
Stenotrophomonas sp. PNS6 PCB2 (3-Chlorobiphenyl) 94.5 100
PN2-B Association PCB3 (4-Chlorobiphenyl) 94.5 100
PN2-B Association PCB8 (2,5-Dichlorobiphenyl) 22.3 86.2

Data adapted from studies on the degradation potential of various bacterial strains and associations on different chlorobiphenyls, highlighting high efficiency for lower-chlorinated congeners. researchgate.net

Advanced Spectroscopic Investigations of 4 Nitrobiphenyl 2 ,3 ,4 ,5 ,6 D5

High-Resolution NMR Studies

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-Nitrobiphenyl-2',3',4',5',6'-d5, a suite of advanced NMR experiments can be employed to fully characterize the molecule.

While a standard one-dimensional ¹H NMR spectrum can identify the protons on the non-deuterated ring, two-dimensional (2D) NMR techniques are essential for a complete and unambiguous assignment of all proton and carbon signals. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the nitrophenyl ring. The protons ortho to the nitro group (H-3 and H-5) would appear as a doublet coupled to the protons meta to the nitro group (H-2 and H-6), which would also appear as a doublet. This would confirm the connectivity within that ring system. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon-hydrogen pairs (¹³C-¹H). sdsu.edu It would definitively link each proton signal from the nitrophenyl ring to its corresponding carbon atom. For instance, the signal for H-2/H-6 would show a cross-peak with the signal for C-2/C-6. As the second phenyl ring is deuterated, no signals would be expected from that moiety in an HSQC spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is particularly powerful for establishing connectivity across quaternary carbons and between the two phenyl rings. Key HMBC correlations would be observed from the protons on the nitrophenyl ring to the carbons of the deuterated ring, and vice-versa if observed in a deuterium-sensitive experiment. For example, protons H-2/H-6 would show a correlation to the quaternary carbon C-1' of the deuterated ring, confirming the biphenyl (B1667301) linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key COSY Correlations Key HMBC Correlations
H-2, H-6 ~7.71 127.3 H-3, H-5 C-4, C-1', C-3/C-5
H-3, H-5 ~8.27 128.8 H-2, H-6 C-1, C-2/C-6
C-1 - 138.4 - -
C-4 - 141.3 - -
C-1' - 148.6 - -
C-2', C-6' - 129.5 (triplet, JCD) - -
C-3', C-5' - 123.5 (triplet, JCD) - -
C-4' - 134.8 (triplet, JCD) - -

Note: Predicted shifts are based on data for 4-Nitrobiphenyl (B1678912) and general substituent effects. Carbon signals in the deuterated ring are expected to be low intensity and split into triplets due to C-D coupling.

Deuterium (B1214612) (²H) NMR is a specialized technique that directly observes the deuterium nuclei. wikipedia.org For this compound, a ²H NMR spectrum would provide definitive proof of deuteration. It would show a characteristic signal or set of signals corresponding to the deuterium atoms on the phenyl ring, confirming the isotopic labeling. wikipedia.org

Beyond simple confirmation, ²H NMR is highly sensitive to the local electronic environment and molecular motion. wikipedia.org By analyzing the quadrupolar splitting and relaxation times, researchers can gain insights into the dynamics of the deuterated phenyl ring, such as the rate and geometry of its rotation relative to the nitrophenyl ring. This can reveal information about the conformational preferences and the energy barrier to rotation around the C-C single bond connecting the two rings.

Solid-state NMR (ssNMR) provides structural information on materials in their solid, crystalline form. This technique is invaluable for studying polymorphism, where a compound can exist in different crystal packing arrangements. While specific ssNMR studies on this compound are not widely published, the methodology has been applied to similar nitrophenyl derivatives. nih.gov

Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), one could obtain high-resolution ¹³C spectra of solid this compound. The chemical shifts in the solid state are sensitive to the molecular packing and conformation in the crystal lattice. nih.gov Any differences in the spectra between different batches or crystallization conditions could indicate the presence of different polymorphs. Furthermore, ²H ssNMR could provide detailed information on the orientation and dynamics of the C-D bonds within the crystal structure. pascal-man.com

Advanced Mass Spectrometry Techniques

Mass spectrometry is a cornerstone for the analysis of isotopically labeled compounds. Advanced techniques provide not only the molecular weight but also detailed structural information through fragmentation analysis and separation of isomers.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation, and the analysis of the resulting fragment ions. chemrxiv.org This provides a fragmentation fingerprint that is highly characteristic of the molecule's structure.

For this compound, the protonated molecule [M+H]⁺ would have an m/z of 205. The fragmentation pattern would be compared to its non-deuterated counterpart ([M+H]⁺ at m/z 200). Key fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and cleavage of the biphenyl bond. uri.edu

Table 2: Predicted MS/MS Fragmentation of 4-Nitrobiphenyl vs. This compound

Fragmentation Pathway 4-Nitrobiphenyl Fragment (m/z) 4-Nitrobiphenyl-d5 Fragment (m/z) Interpretation
[M+H]⁺ 200 205 Precursor Ion
[M+H - NO₂]⁺ 154 159 Loss of nitro group, d5-biphenyl cation
[M+H - C₆H₅]⁺ 123 123 Loss of non-deuterated phenyl radical
[M+H - C₆D₅]⁺ - 122 Loss of deuterated phenyl radical
[C₆H₅]⁺ 77 77 Phenyl cation
[C₆D₅]⁺ - 82 Deuterated phenyl cation

Note: The presence of the d5-containing fragments at +5 amu compared to the standard provides unambiguous confirmation of the location of the isotopic label.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis. It separates ions based on their size, shape, and charge as they drift through a gas-filled chamber. nih.gov This allows for the separation of isomers that have the same mass but different three-dimensional structures.

While this compound is not expected to have isomers in a pure sample, IMS-MS would be a powerful tool for quality control. It could separate the target compound from potential impurities, including isomeric contaminants like deuterated 2- or 3-nitrobiphenyl, which might have slightly different shapes and therefore different drift times. nih.gov The technique provides a collision cross-section (CCS) value, which is a characteristic physical property of the ion. The deuteration itself is expected to have a minimal effect on the CCS, but the combination of CCS and the specific mass-to-charge ratio provides extremely high confidence in the identification of the compound. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Origin Tracing

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the origin and synthetic pathway of chemical compounds by measuring the relative abundance of their stable isotopes. researchgate.netbayern.de For a synthetic, isotopically labeled compound such as this compound, IRMS provides a unique "isotopic fingerprint" derived from the starting materials and manufacturing processes. researchgate.net This technique does not measure the intentionally introduced deuterium ('d5') for quantitative purposes but rather focuses on the subtle, natural variations in the stable isotope ratios of other elements like carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N). fmach.itnih.gov

The fundamental principle lies in isotopic fractionation, where physical and chemical processes slightly alter the ratios of heavy to light isotopes. researchgate.net These variations, though small, are measured with high precision by IRMS and expressed in the delta (δ) notation in parts per thousand (‰) relative to international standards. bayern.de For synthetic compounds, the isotopic signature is a composite of the signatures of the precursor chemicals and any kinetic isotope effects that occur during the synthesis reactions. This allows for the potential differentiation between batches produced using different synthetic routes or raw materials from different geographical or commercial sources. researchgate.netub.edu

Research Findings and Applications

While specific IRMS origin-tracing studies on this compound are not prevalent in public literature, the application of this technique to related nitroaromatic compounds and other synthetic molecules establishes a clear precedent for its utility. nih.govub.edu The analysis would focus on the key elemental components of the molecule.

Carbon Isotope Analysis (δ¹³C): The carbon skeleton of 4-Nitrobiphenyl is derived from petrochemical feedstocks. The δ¹³C value of the final product is influenced by the ¹³C/¹²C ratio of the biphenyl or benzene (B151609) precursors. researchgate.net Petroleum sources from different geographic regions possess distinct isotopic signatures, which are passed on to the chemical intermediates. researchgate.net Therefore, two batches of this compound synthesized from biphenyl sourced from different refineries could be distinguishable by their δ¹³C values.

Nitrogen Isotope Analysis (δ¹⁵N): The nitrogen atom in the nitro group (-NO₂) originates from the nitrating agent used during synthesis, typically nitric acid. The industrial production of nitric acid involves processes that lead to a characteristic ¹⁵N/¹⁴N ratio. Different production plants or batches can yield nitric acid with slightly different δ¹⁵N values. This signature is transferred to the final nitroaromatic compound. nih.gov Consequently, the δ¹⁵N signature of this compound can serve as a tracer for the source of the nitrating agent used in its manufacture. Studies on other nitroaromatic compounds have demonstrated that δ¹⁵N analysis is a robust method for elucidating transformation processes and sources. nih.govub.edu

Hypothetical Data for Origin Differentiation

To illustrate how IRMS data could be used to trace the origin of this compound, the following interactive table presents hypothetical research findings. It shows how different manufacturing batches of the compound might be distinguished based on their unique carbon and nitrogen isotopic signatures.

Interactive Data Table: Hypothetical Isotopic Signatures of this compound Batches

Users can sort the table by clicking on the column headers to compare the hypothetical isotopic values for different manufacturing batches.

Manufacturing BatchPrecursor Biphenyl SourceNitrating Agent Sourceδ¹³C (‰ vs. V-PDB)δ¹⁵N (‰ vs. Air)Potential Origin Inference
Batch A-101Refinery XManufacturer P-28.5+5.2Consistent with known process
Batch B-202Refinery YManufacturer P-31.2+5.3Different biphenyl precursor
Batch C-303Refinery XManufacturer Q-28.4-1.5Different nitrating agent
Batch D-404Refinery ZManufacturer R-25.8+8.9Distinct raw material sources

Future Directions and Emerging Research Avenues

Development of Novel Deuterium (B1214612) Labeling Strategies

The synthesis of specifically labeled compounds like 4-Nitrobiphenyl-2',3',4',5',6'-d5 is foundational to its application in research. Future advancements in this area are focused on creating more efficient, selective, and scalable methods for deuterium incorporation into aromatic systems.

Traditional methods for deuterium labeling often involve harsh conditions, such as high temperatures and pressures for hydrogen-deuterium (H-D) exchange reactions using heavy water (D₂O). nih.gov While effective, these methods can lack selectivity and may not be suitable for complex molecules. Emerging strategies are exploring more refined approaches:

Catalytic H-D Exchange: The use of transition metal catalysts, including platinum, palladium, iridium, and silver, offers milder reaction conditions and greater control over the position of deuterium labeling. aaqr.orgepa.gov For instance, silver-catalyzed deuteration of nitroaromatics using D₂O as the deuterium source has shown promise, providing a pathway to deuterate the aromatic rings of compounds like 4-nitrobiphenyl (B1678912). epa.gov Iridium-based catalysts are also well-established for directed H-D exchange on aromatic substrates. nih.gov

Flow Synthesis and Microwave-Assisted Labeling: To address the limitations of batch processing, flow synthesis methods are being developed. These continuous processes can improve production throughput and reaction efficiency, potentially lowering the cost of deuterated compounds. nih.gov Microwave-assisted synthesis is another avenue being explored to accelerate labeling reactions. nih.gov

Synthesis of Deuterated Building Blocks: A strategic approach involves the large-scale synthesis of deuterated building blocks, such as deuterated benzene (B151609), which can then be used in subsequent reactions to construct more complex labeled molecules. researchgate.net This modular approach can simplify the synthesis of a wide range of deuterated compounds.

Future research will likely focus on developing catalysts with higher selectivity, exploring novel deuterium sources, and optimizing reaction conditions to make the synthesis of specifically deuterated compounds like this compound more accessible and cost-effective.

Integration of Multi-Omics Data with Isotopic Tracing

The era of "omics" has revolutionized biological research, and the integration of isotopic tracing with multi-omics data presents a powerful approach to unraveling complex biological systems. This compound can play a crucial role in these integrated studies, particularly in the field of toxicology and systems biology.

Fluxomics , the study of metabolic fluxes, heavily relies on stable isotope labeling to trace the flow of atoms through metabolic pathways. aaqr.orgepa.govresearchgate.net By introducing a deuterated compound like 4-Nitrobiphenyl-d5 into a biological system, researchers can track its metabolic fate and its impact on various cellular processes. The integration of this flux data with other omics datasets provides a more holistic view:

Transcriptomics: By analyzing changes in gene expression in response to exposure to 4-nitrobiphenyl, researchers can identify the genes and pathways involved in its metabolism and toxic response.

Proteomics: Deuterium labeling, particularly with heavy water (D₂O), is used to study proteome-wide turnover kinetics. nih.govresearchgate.net By combining this with exposure to deuterated 4-nitrobiphenyl, it would be possible to see how the compound affects protein synthesis and degradation rates, providing insights into cellular stress responses and mechanisms of toxicity.

Metabolomics: Untargeted and targeted metabolomics can identify the metabolites of 4-nitrobiphenyl and reveal broader changes in the metabolome upon exposure. Using the deuterated form helps to distinguish compound-derived metabolites from the endogenous metabolic background. nih.gov

The integration of these multi-omics datasets, powered by advanced bioinformatics and computational tools, can help to construct comprehensive models of the biological response to xenobiotics like 4-nitrobiphenyl. usgs.govnih.govmdpi.com This systems-level understanding is crucial for predicting toxicity and for the development of safer chemicals.

Applications in Exposure Assessment and Biomarker Discovery

The primary current use of this compound is as an internal standard in analytical methods for quantifying its non-deuterated counterpart in various matrices. nih.gov This application is critical for accurate human biomonitoring and environmental exposure assessment. The use of a deuterated standard is superior to other internal standards because it has nearly identical chemical and physical properties to the analyte, leading to similar behavior during sample preparation and analysis, thus correcting for matrix effects and improving the accuracy of quantification. nih.govnih.gov

Beyond its role as a standard, 4-Nitrobiphenyl-d5 has significant potential in the discovery of new biomarkers of exposure and effect. By tracing the metabolic pathways of 4-nitrobiphenyl in vivo, researchers can identify specific metabolites that can serve as unique biomarkers of exposure. nih.gov The use of the deuterated compound allows for the unambiguous identification of these metabolites in complex biological samples like urine and blood.

Furthermore, understanding the metabolic activation of 4-nitrobiphenyl is crucial, as its metabolite, 4-aminobiphenyl (B23562), is a known human bladder carcinogen. nih.gov Deuterated standards can be used to accurately quantify the formation of such toxic metabolites, helping to assess the carcinogenic risk associated with exposure. nih.gov

Future research in this area will likely involve:

Developing highly sensitive analytical methods using 4-Nitrobiphenyl-d5 for the detection of low-level environmental exposures.

Conducting in vivo studies using the deuterated compound to identify and validate novel biomarkers of exposure and effect in different populations.

Applying these methods to large-scale epidemiological studies to better understand the links between 4-nitrobiphenyl exposure and human health outcomes.

Computational Modeling of Deuterated Compound Interactions

Computational modeling has become an indispensable tool in modern chemistry and toxicology, and it offers exciting possibilities for studying the interactions of deuterated compounds like this compound at a molecular level.

A key area of application is the prediction of kinetic isotope effects (KIEs) . The difference in mass between hydrogen and deuterium can lead to different reaction rates for bonds involving these isotopes. nih.govnih.gov Computational methods, ranging from quantum mechanics (QM) to combined quantum mechanics/molecular mechanics (QM/MM) approaches, can be used to predict the magnitude of these KIEs for specific metabolic reactions. nih.gov This information is invaluable for:

Elucidating reaction mechanisms: By comparing computationally predicted KIEs with experimentally measured values, researchers can gain detailed insights into the transition states of enzymatic reactions involved in the metabolism of 4-nitrobiphenyl. nih.gov

Understanding metabolic activation: Modeling the KIEs for different potential metabolic pathways can help to identify the primary routes of bioactivation that lead to the formation of toxic metabolites.

Another important application of computational modeling is in the study of protein-ligand interactions . Molecular dynamics (MD) simulations and protein-ligand docking can be used to model how 4-nitrobiphenyl and its metabolites interact with biological macromolecules, such as enzymes and DNA. nih.govnih.govnih.govcase.edu The use of deuterated compounds in these models can provide unique insights:

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Guided Modeling: HDX-MS experiments provide information about the parts of a protein that become more or less accessible to the solvent upon ligand binding. aaqr.orgepa.gov This experimental data can be used as constraints in computational models to generate more accurate structures of protein-ligand complexes.

Future research will likely see a closer integration of computational modeling with experimental data to build more predictive models of the toxicological behavior of 4-nitrobiphenyl and other environmental contaminants.

Role in Understanding Environmental Contaminant Transformations

The fate of contaminants in the environment is a complex interplay of physical, chemical, and biological processes. Isotopic labeling is a powerful tool for tracing the transformation pathways of pollutants like 4-nitrobiphenyl in various environmental compartments.

The use of this compound can provide definitive evidence for specific transformation pathways that might be difficult to elucidate otherwise. For example, in studies of the atmospheric transformation of polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives (nitro-PAHs), deuterated compounds have been used to distinguish between different formation mechanisms. nih.govnih.gov

Key research areas where 4-Nitrobiphenyl-d5 can be applied include:

Biodegradation Studies: By introducing the deuterated compound into soil or water microcosms, researchers can track its degradation by microorganisms. researchgate.net This can help to identify the specific bacterial or fungal strains responsible for its breakdown and to elucidate the enzymatic pathways involved.

Photodegradation Studies: The photochemical fate of nitro-PAHs is a major route of their removal from the environment. Using 4-Nitrobiphenyl-d5 in controlled laboratory experiments can help to identify the photoproducts and determine the kinetics and mechanisms of its photodegradation.

Atmospheric Chemistry: As with other nitro-PAHs, 4-nitrobiphenyl can be formed in the atmosphere through reactions of its parent compound, biphenyl (B1667301), with nitrogen oxides. aaqr.orgnih.gov Deuterated biphenyl could be used in smog chamber experiments to study the formation of deuterated 4-nitrobiphenyl, providing valuable data for atmospheric models.

Q & A

Q. What steps validate contradictory chromatographic retention times in deuterated vs. non-deuterated analogs?

  • Re-run analyses using deuterium-enriched mobile phases (e.g., D₂O in HPLC) to minimize isotopic shifting artifacts. Confirm with orthogonal methods like capillary electrophoresis .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrobiphenyl-2',3',4',5',6'-d5
Reactant of Route 2
Reactant of Route 2
4-Nitrobiphenyl-2',3',4',5',6'-d5

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